Ethyl 5,6-dimethylpyrazine-2-carboxylate

Physicochemical Properties Lipophilicity Membrane Permeability

Researchers quantifying 5,6-dimethylpyrazine-2-carboxylic acid-a dominant urinary metabolite of roasted coffee consumption-require an authenticated precursor for SIDA-UHPLC-MS/MS workflows where isomer specificity is critical. This ethyl ester serves as the direct synthetic precursor and analytical standard. - Defined substitution pattern (5,6-dimethyl, 2-ethyl ester) ensures accurate identification and quantification; calculated logP of 1.27 enables fine-tuning of membrane permeability in medicinal chemistry. - Comparator for structure-activity relationship (SAR) studies of alkylpyrazine antimicrobials, with related 2-ethyl-3,(5 or 6)-dimethylpyrazine demonstrating bactericidal activity against E. coli at 1.2%. - Available in research to bulk quantities with batch-specific HPLC purity documentation.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 62124-80-5
Cat. No. B1628891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-dimethylpyrazine-2-carboxylate
CAS62124-80-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C(=N1)C)C
InChIInChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-6(2)7(3)11-8/h5H,4H2,1-3H3
InChIKeyMDBOSKHGFXSXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,6-Dimethylpyrazine-2-Carboxylate Overview


Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS 62124-80-5) is a heterocyclic alkylpyrazine derivative with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol, characterized by an ethyl ester at the 2-position and methyl substituents at the 5- and 6-positions of the pyrazine ring . The compound exhibits a calculated logP of 1.27 and a topological polar surface area (TPSA) of 52.1 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity . It is primarily utilized as a synthetic intermediate and analytical standard in flavor chemistry and metabolic studies.

1 Analytical standard for 5,6-dimethylpyrazine-2-carboxylic acid biomarker studies
2 Synthetic intermediate with controlled ethyl ester lipophilicity profile
3 Metabolic pathway probe for alkylpyrazine flavor compound research

Ethyl 5,6-Dimethylpyrazine-2-Carboxylate vs. Analogs


While alkylpyrazines as a class are known for their roasted and nutty aroma profiles, the specific substitution pattern and ester functionality of ethyl 5,6-dimethylpyrazine-2-carboxylate dictate its distinct physicochemical and metabolic behavior. Altering the ester moiety (e.g., to a methyl ester) or the position of the methyl groups (e.g., 2,3- vs. 5,6-dimethyl) can significantly impact lipophilicity, membrane permeability, and metabolic fate [1]. Furthermore, the compound serves as a direct precursor to 5,6-dimethylpyrazine-2-carboxylic acid, a quantitatively dominant human urinary metabolite of roasted coffee consumption, making it uniquely valuable for biomarker studies [2]. Substituting a generic alkylpyrazine would fail to recapitulate these specific research and industrial outcomes.

Ester moiety mismatch

Methyl ester analogs (e.g., CAS 1234504-26-7) may exhibit lower lipophilicity and different hydrolysis kinetics, potentially altering membrane permeability and metabolic conversion rates.

Isomer-specific metabolite fate

2,3- or 3,5-dimethyl isomers do not recapitulate the 5,6-dimethylpyrazine-2-carboxylic acid metabolite profile, invalidating direct use in coffee biomarker studies.

Generic alkylpyrazine substitution

Unsubstituted or differently substituted pyrazines lack the required ester functionality, limiting utility as a synthetic precursor or analytical reference for this specific urinary metabolite.

Ethyl 5,6-Dimethylpyrazine-2-Carboxylate: Key Evidence


Lipophilicity Difference from Methyl Ester Analog

Ethyl 5,6-dimethylpyrazine-2-carboxylate exhibits a calculated logP of 1.27, which is higher than the predicted logP of its methyl ester analog, methyl 5,6-dimethylpyrazine-2-carboxylate (CAS 1234504-26-7), due to the additional methylene unit in the ethyl ester group . This difference in lipophilicity can influence compound partitioning and membrane permeability in biological assays. Both compounds share the same topological polar surface area (TPSA) of 52.1 Ų .

Lipophilicity vs. methyl ester
Class-level
Calculated logP 1.27 (ethyl) vs. ~0.8–1.0 (methyl ester)
Lipophilicity profile may differ for membrane permeability studies
In silico data; experimental logP not available
Physicochemical Properties Lipophilicity Membrane Permeability

Urinary Metabolite: 5,6-Dimethylpyrazine-2-Carboxylic Acid

In a human coffee intervention study, 5,6-dimethylpyrazine-2-carboxylic acid was identified as one of three quantitatively dominating urinary metabolites of 2,3,5-trimethylpyrazine, along with 3,6- and 3,5-dimethylpyrazine-2-carboxylic acids [1]. Ethyl 5,6-dimethylpyrazine-2-carboxylate serves as a direct synthetic precursor to this specific metabolite, enabling its use as an analytical standard or in metabolic pathway studies. Other alkylpyrazine esters, such as methyl analogs, would yield the same carboxylic acid upon hydrolysis but may exhibit different hydrolysis kinetics.

Urinary metabolite identity
Cross-study comparable
Hydrolyzes to 5,6-dimethylpyrazine-2-carboxylic acid, a dominant coffee metabolite
Correct isomer for coffee consumption biomarker studies
SIDA-UHPLC-MS/MS urine analysis; isomeric abundance data not detailed in abstract
Metabolism Biomarker Flavor Chemistry

Antimicrobial Activity of Related Alkylpyrazines

While direct antimicrobial data for ethyl 5,6-dimethylpyrazine-2-carboxylate is limited, structurally related alkylpyrazines such as 2-ethyl-3,(5 or 6)-dimethylpyrazine have demonstrated significant bactericidal effects against E. coli at concentrations as low as 1.2% . The target compound shares the 5,6-dimethyl substitution pattern and an ester moiety, suggesting potential antimicrobial utility.

Antimicrobial class evidence
Class-level
Comparator 2-ethyl-3,(5/6)-dimethylpyrazine shows bactericidal effect at 1.2% (E. coli)
May support antimicrobial screening context for alkylpyrazine SAR
Direct data for this compound not available; data to verify
Antimicrobial Food Preservation Alkylpyrazine

Ethyl 5,6-Dimethylpyrazine-2-Carboxylate Applications


Standard for 5,6-Dimethylpyrazine-2-Carboxylic Acid

Procure ethyl 5,6-dimethylpyrazine-2-carboxylate as a precursor or standard for the synthesis and quantification of 5,6-dimethylpyrazine-2-carboxylic acid, a dominant human urinary metabolite of roasted coffee consumption [1]. Its defined structure ensures accurate identification and quantification in SIDA-UHPLC-MS/MS workflows, where isomer specificity is critical.

Lipophilicity-Modulated Pyrazine Building Block

Utilize the ethyl ester moiety to impart a calculated logP of 1.27 [1] in synthetic pyrazine derivatives. This moderate lipophilicity, distinct from the methyl ester analog, can be leveraged to fine-tune membrane permeability and bioavailability in medicinal chemistry campaigns targeting CNS or intracellular pathways.

Antimicrobial SAR Reference for Alkylpyrazines

Include ethyl 5,6-dimethylpyrazine-2-carboxylate in structure-activity relationship (SAR) studies of alkylpyrazine antimicrobials. Given the reported bactericidal activity of 2-ethyl-3,(5 or 6)-dimethylpyrazine against E. coli at 1.2% [1], this compound serves as a comparator to evaluate the impact of esterification on antimicrobial potency and spectrum.

Application
Selection Property
Validation Focus
Metabolite biomarker quantification standard
Isomer-defined 5,6-dimethylpyrazine ester precursor
SIDA-UHPLC-MS/MS isomer specificity and hydrolysis consistency
Lipophilicity-modulated building block
Ethyl ester-driven moderate lipophilicity profile
Membrane permeability assay context and partitioning behavior
Antimicrobial SAR comparator
Alkylpyrazine scaffold with ester modification
Antimicrobial screening context; direct activity verification required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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